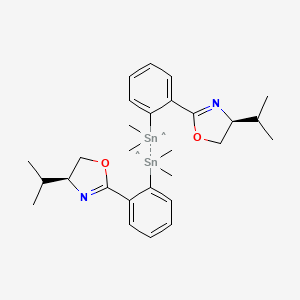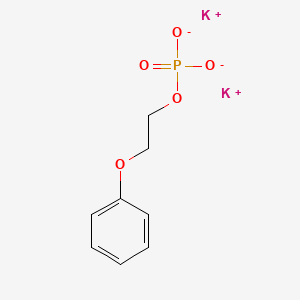
9-(p-(Hexylamino)anilino)acridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(p-(Hexylamino)anilino)acridine hydrochloride is a derivative of acridine, a class of compounds known for their diverse biological activities. . This compound is characterized by the presence of a hexylamino group attached to the aniline moiety, which is further connected to the acridine core.
Métodos De Preparación
The synthesis of 9-(p-(Hexylamino)anilino)acridine hydrochloride typically involves the following steps:
Formation of N-phenylanthranilic acid: This is achieved by reacting aniline with phthalic anhydride in the presence of a catalyst.
Cyclization to form 9-chloroacridine: The N-phenylanthranilic acid is then cyclized using phosphorus oxychloride to form 9-chloroacridine.
Substitution with hexylamine: The 9-chloroacridine is reacted with hexylamine to introduce the hexylamino group, forming 9-(p-(Hexylamino)anilino)acridine.
Formation of hydrochloride salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
9-(p-(Hexylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
9-(p-(Hexylamino)anilino)acridine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 9-(p-(Hexylamino)anilino)acridine hydrochloride involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various enzymes involved in DNA processing, further contributing to its anticancer activity .
Comparación Con Compuestos Similares
9-(p-(Hexylamino)anilino)acridine hydrochloride can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
Aminacrine: Used as an antiseptic and for its antibacterial properties.
Proflavine: Another acridine derivative used as an antiseptic and for its DNA intercalating properties.
The uniqueness of this compound lies in its hexylamino substitution, which enhances its lipophilicity and potentially its ability to penetrate cell membranes, making it a more effective anticancer agent .
Propiedades
Número CAS |
69242-89-3 |
|---|---|
Fórmula molecular |
C25H28ClN3 |
Peso molecular |
406.0 g/mol |
Nombre IUPAC |
[4-(acridin-9-ylamino)phenyl]-hexylazanium;chloride |
InChI |
InChI=1S/C25H27N3.ClH/c1-2-3-4-9-18-26-19-14-16-20(17-15-19)27-25-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)25;/h5-8,10-17,26H,2-4,9,18H2,1H3,(H,27,28);1H |
Clave InChI |
WNEJSZWBHJKUMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)

![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)





